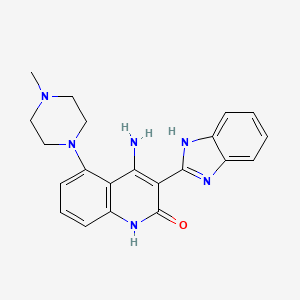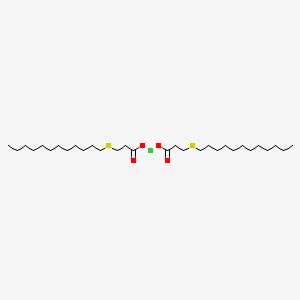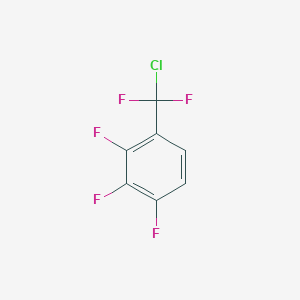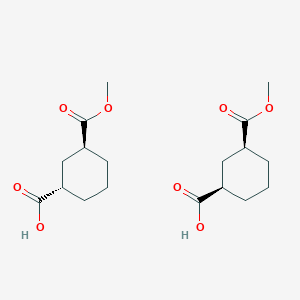![molecular formula C12H18N4S4 B13734389 2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] is a complex organic compound with the molecular formula C12H18N4S4 and a molecular weight of 346.6 g/mol. This compound is characterized by its unique structure, which includes azetidine and thiazole rings connected by disulfide linkages. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] involves multiple steps. One common synthetic route includes the reaction of azetidine derivatives with thiazole compounds in the presence of disulfide linkages. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing yield and purity.
Análisis De Reacciones Químicas
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the disulfide linkages, leading to the formation of thiol derivatives.
Substitution: The azetidine and thiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] involves its interaction with molecular targets through its azetidine and thiazole rings. These interactions can lead to the inhibition of enzymes or the disruption of protein-protein interactions. The disulfide linkages also play a crucial role in its reactivity and ability to form stable complexes with other molecules.
Comparación Con Compuestos Similares
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] can be compared with other compounds that have similar structures or functional groups:
2,2’-Dithiobis(benzothiazole): This compound also contains disulfide linkages and thiazole rings but lacks the azetidine moiety.
4,4’-Dithiobis(3-methyl-1-phenyl-1H-pyrazole): Similar in having disulfide linkages but differs in the presence of pyrazole rings instead of thiazole and azetidine rings.
The uniqueness of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] lies in its combination of azetidine and thiazole rings connected by disulfide linkages, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N4S4 |
|---|---|
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
2-[3-[[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]disulfanyl]azetidin-1-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H18N4S4/c1-3-17-11(13-1)15-5-9(6-15)19-20-10-7-16(8-10)12-14-2-4-18-12/h9-10H,1-8H2 |
Clave InChI |
IGDMWMBDLXBZEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)N2CC(C2)SSC3CN(C3)C4=NCCS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)
![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)



![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)




![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)

